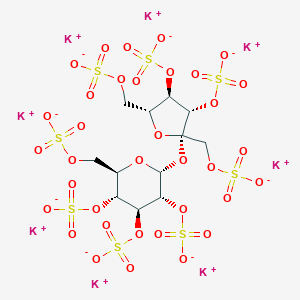

Potassium sucrose octasulfate

Overview

Description

Potassium sucrose octasulfate is a chemical compound with the molecular formula C12H14K8O35S8 . It is a potassium salt of sucrose octasulfate and is known for its applications in pharmaceuticals and wound healing. This compound is often used as a reference standard in various assays and tests .

Mechanism of Action

Target of Action

Potassium sucrose octasulfate (PSOS) primarily targets the gastrointestinal mucosa. It acts as a protective agent, forming a barrier over ulcerated or inflamed areas. This barrier protects the mucosal lining from further damage by gastric acid, bile salts, and other irritants .

Biochemical Pathways

The primary biochemical pathway affected by PSOS is the protective mucosal barrier pathway. By forming a protective layer, PSOS inhibits the action of pepsin and other proteolytic enzymes, reducing their ability to degrade the mucosal lining. This action helps in maintaining the integrity of the mucosal barrier and promotes healing .

Pharmacokinetics

PSOS is not absorbed into the bloodstream; hence, it does not undergo traditional pharmacokinetic processes like absorption, distribution, metabolism, and excretion (ADME). Its action is localized to the gastrointestinal tract, where it forms a protective barrier. This localized action ensures high bioavailability at the site of action without systemic side effects .

Result of Action

At the molecular level, PSOS forms a complex with proteins in the mucosal lining, creating a protective barrier. This barrier prevents further damage from gastric acid and other irritants. At the cellular level, this protection allows epithelial cells to regenerate and heal the ulcerated or inflamed areas, leading to the restoration of normal mucosal function .

Action Environment

The efficacy and stability of PSOS are influenced by the pH of the gastrointestinal environment. It is most effective in an acidic environment, where it can form a stable gel. Factors such as the presence of food, gastric acid secretion, and the use of other medications (e.g., antacids, proton pump inhibitors) can affect its action. For optimal efficacy, PSOS should be administered in a manner that ensures it remains in contact with the mucosal lining for an extended period .

Biochemical Analysis

Biochemical Properties

Potassium sucrose octasulfate has been shown to interact with various biomolecules, playing a significant role in biochemical reactions . As a glycosaminoglycan analog, it facilitates enhanced recovery, showcasing its application in clinical settings for tissue regeneration and healing processes .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It has been shown to inhibit matrix metalloproteinase-9 (MMP-9), a protein that degrades the extracellular matrix and growth factors, causing severe vascular damage . By inhibiting MMP-9, this compound can promote wound healing and tissue regeneration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to inhibit MMPs, increase angiogenesis, and improve microcirculation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function . The compound has been shown to have high drug-loading performance and effective release, indicating its stability and lack of degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . Specific threshold effects, as well as toxic or adverse effects at high doses, have not been reported in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium sucrose octasulfate is typically synthesized by the sulfation of sucrose. The process involves reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction conditions must be carefully controlled to ensure complete sulfation of the sucrose molecule.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where sucrose is treated with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with potassium hydroxide to form the potassium salt. The final product is purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: Potassium sucrose octasulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfate esters.

Reduction: It can be reduced to form simpler sugar derivatives.

Substitution: It can undergo substitution reactions where the sulfate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.

Major Products: The major products formed from these reactions include various sulfate esters, reduced sugar derivatives, and substituted sucrose compounds .

Scientific Research Applications

Potassium sucrose octasulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sucrose octasulfate: A closely related compound with similar properties and applications.

Sucralfate: An aluminum complex of sucrose octasulfate used as an anti-ulcer medication.

Sucrose octaacetate: Another derivative of sucrose with different functional groups and applications.

Uniqueness: Potassium sucrose octasulfate is unique due to its specific interaction with glycosaminoglycans and its ability to promote wound healing. Unlike sucralfate, which is primarily used for gastrointestinal applications, this compound has broader applications in tissue regeneration and wound care .

Properties

CAS No. |

73264-44-5 |

|---|---|

Molecular Formula |

C12H22KO35S8 |

Molecular Weight |

1021.9 g/mol |

IUPAC Name |

octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C12H22O35S8.K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

InChI Key |

ALFLVWDINUCJTJ-AKSHDPDZSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

Appearance |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

73264-44-5 |

Synonyms |

1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octapotassium Salt; Sucrosofate Potassium; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.